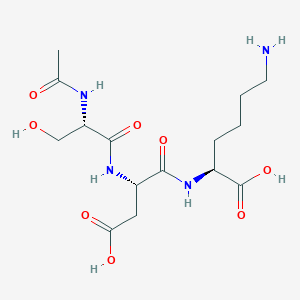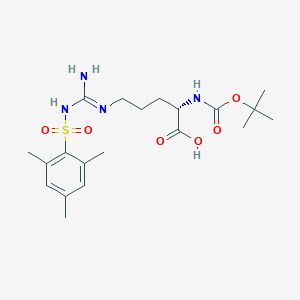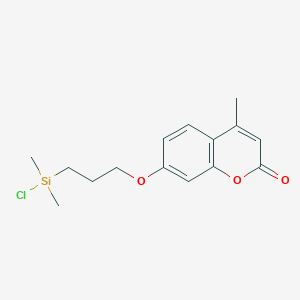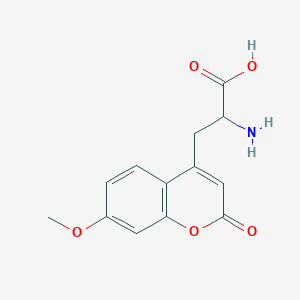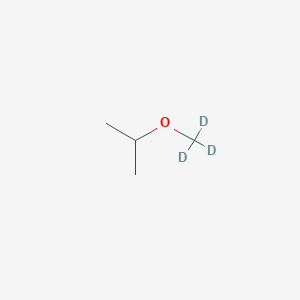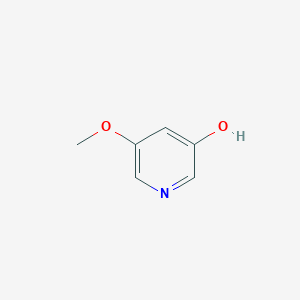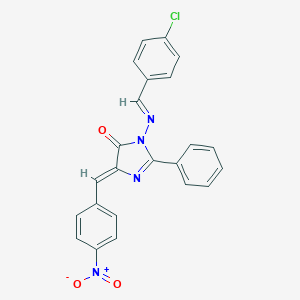
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as DMCTC, is a chemical compound that has been widely used in scientific research. It is a carbonyl chloride derivative of 1,2,4-triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. DMCTC is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions.
作用機序
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can react with various nucleophiles such as amines, alcohols, and thiols. The reaction between this compound and nucleophiles results in the formation of carbamates, which are stable compounds that can be easily isolated and purified. The reaction between this compound and nucleophiles is a nucleophilic substitution reaction that proceeds via an intermediate chloroformate.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe to handle in a laboratory setting.
実験室実験の利点と制限
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions. Its high reactivity makes it a useful tool for the synthesis of various organic compounds. However, its reactivity can also be a limitation, as it may react with unintended nucleophiles in a reaction mixture.
将来の方向性
There are several future directions for the use of 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel triazole derivatives that exhibit specific biological activities. Another potential direction is the synthesis of fluorescent dyes that can be used for imaging biological processes. Additionally, this compound can be used as a reagent for the synthesis of other heterocyclic compounds, which may have potential applications in drug discovery.
合成法
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized by reacting 3-(dimethylamino)-1,2,4-triazole with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields this compound as a white solid that is highly soluble in polar solvents such as methanol and acetonitrile.
科学的研究の応用
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of triazole derivatives, which have been shown to exhibit a wide range of biological activities such as antimicrobial, anticancer, and antiviral properties. This compound has also been used in the synthesis of fluorescent dyes, which are useful tools for studying biological processes.
特性
CAS番号 |
135633-83-9 |
|---|---|
分子式 |
C6H9ClN4O2 |
分子量 |
204.61 g/mol |
IUPAC名 |
3-(dimethylamino)-2-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN4O2/c1-9(2)5-8-6(13)11(4(7)12)10(5)3/h1-3H3 |
InChIキー |
UHWVWWWCOBUSDD-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
正規SMILES |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
同義語 |
1H-1,2,4-Triazole-1-carbonyl chloride, 3-(dimethylamino)-2,5-dihydro-2-methyl-5-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



